4-morpholino-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)benzamide
Description
4-Morpholino-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)benzamide is a benzamide derivative featuring a morpholino group and a tetrahydroimidazo[1,2-a]pyridine scaffold.
Properties
IUPAC Name |
4-morpholin-4-yl-N-[2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O2/c29-24(18-8-10-19(11-9-18)27-13-15-30-16-14-27)26-21-6-2-1-5-20(21)22-17-28-12-4-3-7-23(28)25-22/h1-2,5-6,8-11,17H,3-4,7,12-16H2,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZESKHBVVGAXHRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C=C(N=C2C1)C3=CC=CC=C3NC(=O)C4=CC=C(C=C4)N5CCOCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-morpholino-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the tetrahydroimidazo[1,2-a]pyridine core: This can be achieved by cyclization reactions involving appropriate starting materials such as 2-aminopyridine derivatives.
Attachment of the phenyl group: This step often involves Suzuki-Miyaura coupling reactions, which are known for their mild conditions and high yields.
Introduction of the morpholine ring: This can be done through nucleophilic substitution reactions where a morpholine derivative is reacted with an appropriate electrophile.
Formation of the benzamide group: This final step typically involves the reaction of the intermediate with benzoyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure scalability, cost-effectiveness, and environmental sustainability. This includes the use of continuous flow reactors, green solvents, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-morpholino-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, especially at the morpholine and benzamide moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in polar solvents, electrophiles like alkyl halides in aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
4-morpholino-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules
Medicine: Explored for its therapeutic potential in treating various diseases, including bacterial infections and cancer
Industry: Utilized in the development of new materials and as a catalyst in organic synthesis.
Mechanism of Action
The mechanism of action of 4-morpholino-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: This compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: The compound can interfere with cellular pathways such as DNA replication and protein synthesis, contributing to its biological activity.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following analysis compares the target compound with structurally related analogs, focusing on substituents, synthetic pathways, and inferred pharmacological properties.
Table 1: Key Structural Comparisons
Substituent-Driven Differences
- Morpholino vs. Halogen Substituents: The morpholino group in the target compound improves aqueous solubility compared to bromo/fluoro substituents in ’s analog .
Binding Affinity Predictions
- The morpholino group may participate in hydrogen bonding, while the tetrahydroimidazo[1,2-a]pyridine could engage in π-π stacking or hydrophobic interactions.
- Comparatively, halogenated analogs (e.g., ’s bromo/fluoro derivatives) may prioritize halogen bonding with electron-rich protein residues .
Biological Activity
4-Morpholino-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)benzamide is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described structurally as follows:
- Chemical Formula : C19H24N4O
- CAS Number : 67139-22-4
The structure includes a morpholino group attached to a benzamide moiety and a tetrahydroimidazo[1,2-a]pyridine derivative, which may contribute to its biological activity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, related derivatives have demonstrated significant inhibition of focal adhesion kinase (FAK), a target implicated in cancer cell proliferation and survival.
- Inhibition of FAK : A compound structurally related to this compound exhibited an IC50 value of 0.047 ± 0.006 μM against FAK. This suggests a potent inhibitory effect that could be leveraged for therapeutic applications in oncology .
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Cell Proliferation : In vitro studies have shown that this compound can selectively inhibit the proliferation of various cancer cell lines. For example:
- H1975 Cells : IC50 = 0.044 ± 0.011 μM
- A431 Cells : IC50 = 0.119 ± 0.036 μM
These findings indicate that the compound may induce apoptosis and cell cycle arrest in cancer cells .
The mechanism through which this compound exerts its effects appears to involve:
- Apoptosis Induction : The compound has been shown to induce apoptosis in a dose-dependent manner.
- Cell Cycle Arrest : It arrests cells in the S/G2 phase of the cell cycle.
- Inhibition of Cell Migration : The compound also inhibits the migration of H1975 cells, which is crucial for metastasis prevention.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
